molecular formula C53H83NO8S B1336692 Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH CAS No. 139573-77-6

Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH

Cat. No. B1336692
CAS RN: 139573-77-6
M. Wt: 894.3 g/mol
InChI Key: HNJKCVLFJLXANK-MDZGPYHSSA-N
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Description

Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH is a derivative of the amino acid cysteine that has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is commonly used in peptide synthesis to protect the amine group during the coupling of amino acids. The Fmoc group is known for its stability under basic conditions and can be removed by mild acidic treatment, making it a popular choice in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of this compound and related compounds typically involves solid-phase techniques where the Fmoc group protects the amino group during the elongation of the peptide chain. The Fmoc group can be removed selectively in the presence of other protecting groups, allowing for the sequential construction of peptides . The synthesis of Fmoc-modified amino acids can also involve the use of ionic liquids for efficient Fmoc removal, providing a complementary method for peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes the Fmoc group, which imparts hydrophobicity and aromaticity, contributing to the self-assembly features of the molecule . The presence of the palmitoyloxy groups suggests that this molecule may have surfactant properties, similar to other Fmoc-amino acid surfactants that form micelles or gels in solution .

Chemical Reactions Analysis

This compound can participate in chemical reactions typical of cysteine residues in peptide synthesis. This includes the formation of disulfide bonds and the use of native chemical ligation strategies to overcome side reactions during peptide synthesis . The Fmoc group itself can be removed under mild acidic conditions without affecting other sensitive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the Fmoc group and the palmitoyloxy substituents. The Fmoc group confers a degree of hydrophobicity and can affect the self-assembly and aggregation behavior of the molecule . The surfactant properties of similar Fmoc-amino acid derivatives have been characterized by tensiometry and chiroptical spectroscopy, indicating the formation of micelles and bilayer structures at certain concentrations .

Scientific Research Applications

Synthesis and Peptide Research

  • Synthesis of Fmoc-Protected Amino Acids

    Fmoc-Cys derivatives are used in the synthesis of various Fmoc-protected amino acids. This includes the development of 1,2,4-oxadiazole-containing β3-amino acids, leveraging the properties of Fmoc for efficient synthesis (Hamze, Hernandez, & Martínez, 2003).

  • Chemical Protein Synthesis

    Utilizing Fmoc-Cys derivatives, efficient methods for chemical protein synthesis have been developed. These methods include fully convergent and one-pot native chemical ligations, with Fmoc acting as an N-masking group for the N-terminal cysteine of peptide thioester segments (Kar et al., 2020).

Nanotechnology and Material Science

  • Nanoassembly-Incorporated Antibacterial Composite Materials

    The use of Fmoc-decorated self-assembling building blocks, such as Fmoc-Cys derivatives, has shown promise in the development of antibacterial and anti-inflammatory composite materials for biomedical applications. These materials demonstrate significant effects on bacterial morphology and viability while maintaining compatibility with mammalian cell lines (Schnaider et al., 2019).

  • Biomedical Hydrogels and Cell Culture

    Fmoc-peptide derivatives, including those based on Fmoc-Cys, can form self-supporting hydrogels that mimic extracellular matrices. These gels have been studied for their potential in two-dimensional and three-dimensional cell culture, demonstrating their ability to support cell viability and proliferation in various cell types (Jayawarna et al., 2009).

Molecular Recognition and Analytical Applications

  • Molecular Recognition in Water: Fmoc-Cys derivatives have been utilized in creating synthetic receptors for amino acids, particularly in aqueous and protic solvents. These receptors are designed for selective recognition and binding of specific amino acids, showcasing potential in analytical chemistry and biosensing applications (Burri & Yu, 2015).

Mechanism of Action

Target of Action

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a derivative of cysteine, an amino acid, and is used in the synthesis of peptides . The primary targets of this compound are peptide chains where it is incorporated during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis (SPPS) . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group of the compound serves as a temporary protecting group for the amino group during the synthesis . It is removed before the addition of the next amino acid residue .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptide chains . The compound, being a derivative of cysteine, can be incorporated into peptide chains during synthesis . This can affect the structure and function of the resulting peptides .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH would largely depend on the properties of the final peptide product . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the peptide’s structure, size, charge, and other characteristics .

Result of Action

The result of the compound’s action is the formation of peptide chains with specific sequences . These peptides can have various biological activities depending on their sequence and structure . The successful synthesis of peptide chains can be confirmed by various analytical techniques .

Action Environment

The action of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide synthesis . The stability of the compound can also be affected by these factors .

Future Directions

Future research is focused on making the synthesis process more sustainable. This includes reducing solvent consumption and finding more efficient methods for Fmoc removal .

properties

IUPAC Name

(2R)-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJKCVLFJLXANK-MDZGPYHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
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Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
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Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
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Reactant of Route 6
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH

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